molecular formula C10H12ClIN2O B1427773 N-(6-Chloro-5-iodopyridin-2-yl)pivalamide CAS No. 1346447-30-0

N-(6-Chloro-5-iodopyridin-2-yl)pivalamide

Cat. No. B1427773
CAS RN: 1346447-30-0
M. Wt: 338.57 g/mol
InChI Key: IOESIFMWDWDCBU-UHFFFAOYSA-N
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Description

N-(6-Chloro-5-iodopyridin-2-yl)pivalamide is a chemical compound with the empirical formula C10H12ClIN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of N-(6-Chloro-5-iodopyridin-2-yl)pivalamide is 338.57 . The SMILES string representation of its structure is CC(C)(C)C(=O)Nc1ccc(I)c(Cl)n1 . The InChI representation is 1S/C10H12ClIN2O/c1-10(2,3)9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15) .


Physical And Chemical Properties Analysis

N-(6-Chloro-5-iodopyridin-2-yl)pivalamide is a solid substance . Its molecular weight is 338.57 . The SMILES string and InChI representations provide information about its molecular structure .

Scientific Research Applications

Synthesis and Neuroleptic Activity

Research has explored the synthesis and neuroleptic (antipsychotic) activity of various benzamides, including compounds similar in structure to N-(6-Chloro-5-iodopyridin-2-yl)pivalamide. For instance, a study by Iwanami et al. (1981) synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines as potential neuroleptics. The research found a correlation between structure and inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting the importance of specific structural features for neuroleptic activity. The study concluded that certain benzamides could be potent drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).

Pharmacokinetics and Anti-Fibrotic Properties

Another area of interest is the pharmacokinetics and tissue distribution of benzamide derivatives. Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, potentially relevant to N-(6-Chloro-5-iodopyridin-2-yl)pivalamide due to its structural characteristics. The compound was studied for its anti-fibrotic effects and potential in cancer therapy. The study provided insights into the oral bioavailability, tissue distribution, and metabolism of the compound, highlighting its potential as an effective anti-fibrotic drug (Kim et al., 2008).

Anti-Inflammatory and Analgesic Properties

Further research has delved into the anti-inflammatory and analgesic properties of benzamide derivatives. Grossi et al. (2005) synthesized and evaluated N,N-disubstituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides for their anti-inflammatory, analgesic, and antipyretic properties. The study found potent anti-inflammatory and analgesic activities among the synthesized compounds and emphasized the absence of acute gastrolesivity, indicating the therapeutic potential of these compounds with reduced side effects (Grossi et al., 2005).

Safety and Hazards

N-(6-Chloro-5-iodopyridin-2-yl)pivalamide is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information provided by Sigma-Aldrich includes a GHS07 pictogram and the signal word "Warning" . It is also classified as WGK 3, indicating a high hazard to water .

properties

IUPAC Name

N-(6-chloro-5-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOESIFMWDWDCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192696
Record name Propanamide, N-(6-chloro-5-iodo-2-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Chloro-5-iodopyridin-2-yl)pivalamide

CAS RN

1346447-30-0
Record name Propanamide, N-(6-chloro-5-iodo-2-pyridinyl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(6-chloro-5-iodo-2-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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